molecular formula C12H13BrF2O3 B1396731 Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate CAS No. 1203955-55-8

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate

Cat. No.: B1396731
CAS No.: 1203955-55-8
M. Wt: 323.13 g/mol
InChI Key: KNVIWTRUHULZRI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenoxy group, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(4-azido-2,6-difluorophenoxy)-2-methylpropanoate or 2-(4-thiocyanato-2,6-difluorophenoxy)-2-methylpropanoate.

    Oxidation: Products such as 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoic acid.

    Reduction: Products such as 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanol.

Scientific Research Applications

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzonitrile
  • 4-Bromo-2,6-difluoroanisole
  • 4-Bromo-2,6-difluorobenzaldehyde

Uniqueness

Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVIWTRUHULZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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